N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHCLJKOUGTJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CS1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the reaction of thiazole derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Thiazole derivative+Methylamine→N-Methyl-1-(1,3-thiazol-2-yl)methanamine
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: Similar structure but with a methyl group at the 4-position of the thiazole ring.
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride: Similar structure but with the thiazole ring substituted at the 4-position.
Uniqueness
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Biological Activity
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C5H10Cl2N2S
- Molecular Weight : 201.12 g/mol
- CAS Number : 144163-68-8
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : This compound has shown potential as an antimicrobial agent, particularly against various bacterial strains. Its thiazole ring structure facilitates interactions with microbial enzymes, potentially inhibiting their function.
- Antitumor Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular proteins may disrupt critical pathways involved in cell proliferation and survival .
- Anticonvulsant Effects : Some studies have highlighted the anticonvulsant properties of thiazole derivatives, suggesting that this compound may also possess similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. This interaction can lead to downstream effects on metabolic pathways and cellular functions.
- Cellular Pathway Modulation : Thiazole derivatives are known to influence gene expression and protein interactions, which may contribute to their therapeutic effects in treating diseases influenced by enzymatic activity .
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in certain cancer cells by disrupting mitochondrial functions and activating apoptotic pathways .
Case Studies and Experimental Data
Q & A
Q. What are the established synthetic routes for N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride, and what are their comparative yields?
Methodological Answer: The synthesis typically involves Mannich base reactions or nucleophilic substitution on thiazole derivatives. A common route starts with 2-aminothiazole, which undergoes alkylation with methylamine derivatives followed by HCl salt formation. For example, a related thiazole derivative (4-(chloromethyl)thiazole) was reacted with dimethylamine under reflux in ethanol, yielding 70–85% after purification . Key factors affecting yield include reaction temperature, stoichiometry of methylamine, and HCl concentration during salt formation. Comparative studies suggest microwave-assisted synthesis may reduce reaction time but requires optimization to avoid decomposition .
Q. How is the purity of this compound determined, and what analytical techniques are recommended?
Methodological Answer: Purity is assessed via:
- HPLC/GC-MS : To quantify organic impurities (e.g., unreacted starting materials). A C18 column with acetonitrile/water (0.1% TFA) is effective for HPLC .
- Elemental Analysis : Confirms stoichiometry of C, H, N, S, and Cl (deviation <0.4% expected for high purity) .
- NMR : ¹H/¹³C NMR verifies structural integrity. Key signals include thiazole protons (δ 7.2–7.8 ppm) and methylamine protons (δ 2.3–3.1 ppm) .
Q. What solvents and storage conditions are optimal for stability?
Methodological Answer:
- Solubility : Highly soluble in water, methanol, and DMSO (>50 mg/mL). Insoluble in non-polar solvents (e.g., hexane) .
- Storage : Store at –20°C in airtight, light-resistant containers. Aqueous solutions are stable for ≤1 week at 4°C but degrade via hydrolysis at pH >8 .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?
Methodological Answer: SC-XRD with programs like SHELXL is critical for:
- Protonation State Confirmation : Dihydrochloride salts often show two Cl⁻ ions hydrogen-bonded to amine groups.
- Tautomerism Analysis : Thiazole ring geometry (bond lengths/angles) confirms electronic delocalization patterns.
Example workflow:
Grow crystals via slow evaporation (e.g., ethanol/water 1:1).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL, with R1 <5% indicating high confidence .
Q. What computational methods predict reactivity or biological interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic regions (e.g., thiazole C2 for nucleophilic attacks) .
- Molecular Docking : Use AutoDock Vina to screen against targets like GABA receptors (thiazole derivatives often modulate ion channels). Focus on hydrogen bonding with amine groups .
- MD Simulations : Assess stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability .
Q. How to address discrepancies in reported biological activity data?
Methodological Answer: Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures).
- Salt Form Differences : Compare free base vs. dihydrochloride (solubility impacts bioavailability) .
- Metabolic Stability : Use liver microsome assays to quantify degradation rates across species .
Q. Strategies to optimize synthetic yield during scale-up?
Methodological Answer:
- Process Parameters : Use Design of Experiments (DoE) to optimize temperature, solvent volume, and HCl addition rate.
- Workup : Replace column chromatography with recrystallization (ethanol/ether) for cost-effective purification .
- Quality Control : Implement inline FTIR to monitor reaction progress and reduce batch variability .
Q. How does the protonation state affect pharmacokinetics?
Methodological Answer:
- Ionization : The dihydrochloride salt increases water solubility (logP ≈ –1.2 vs. free base logP ≈ 1.5), enhancing oral absorption .
- pKa Analysis : Amine groups (pKa ~9.5) remain protonated in physiological pH, reducing blood-brain barrier penetration but improving plasma stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
